molecular formula C7H14O3S B1589154 3-Methoxybutyl Thioglycolate CAS No. 27431-39-6

3-Methoxybutyl Thioglycolate

Cat. No. B1589154
CAS RN: 27431-39-6
M. Wt: 178.25 g/mol
InChI Key: FVOSQWCSFOEXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 3-Methoxybutyl Thioglycolate (CAS RN: 27431-39-6) is a chemical compound with the molecular formula C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>S . It is also known by other names, including Thioglycolic Acid 3-Methoxybutyl Ester and 3-Methoxybutyl Mercaptoacetate .

  • This compound is a colorless to light yellow clear liquid.





  • Synthesis Analysis



    • The synthesis of 3-Methoxybutyl Thioglycolate involves the reaction between thioglycolic acid and 3-methoxybutanol . The esterification process leads to the formation of the compound.





  • Molecular Structure Analysis



    • The molecular structure of 3-Methoxybutyl Thioglycolate consists of a thioglycolate group (mercaptoacetate) attached to a 3-methoxybutyl (3-MOB) side chain.





  • Chemical Reactions Analysis



    • 3-Methoxybutyl Thioglycolate can participate in various reactions typical of esters, including hydrolysis, transesterification, and esterification.





  • Physical And Chemical Properties Analysis



    • Specific Gravity (20/20) : 1.08

    • Refractive Index : 1.46

    • The compound is sensitive to air and moisture, so it should be stored under inert gas.




  • Scientific Research Applications

    Environmental Impact of Methoxy Compounds

    Research on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol provides insights into the environmental fate of methoxy-containing compounds. Such studies are crucial for understanding the atmospheric chemistry of solvents and additives used in paints, inks, and fragrances. The identification of reaction products and their formation yields underlines the potential environmental transformations of methoxy derivatives (Aschmann, Arey, & Atkinson, 2011).

    Pharmaceutical Applications

    In the realm of pharmaceuticals, 3D printing technology has been employed to produce controlled release bilayer tablets, showcasing the innovative use of materials and methods in drug formulation and delivery. The study exemplifies how derivatives of chemical compounds, including methoxy groups, could be utilized in creating novel drug delivery systems (Khaled, Burley, Alexander, & Roberts, 2014).

    Wine Quality and Flavor

    Research into the impact of closure and packaging type on 3-alkyl-2-methoxypyrazines in wine underscores the significance of methoxy derivatives in influencing wine quality. These compounds are integral to the flavor profile of certain wines, with studies focusing on how various factors affect their concentration during aging (Blake et al., 2009).

    Biosynthetic Pathways

    The design of a novel biosynthetic pathway for producing chiral 3-hydroxyacids, including 3-hydroxy-γ-butyrolactone, from biomass illustrates the application of methoxy and thioglycolate derivatives in synthesizing valuable chemicals. This research highlights the potential of bioengineering in creating sustainable pathways for producing industrial chemicals (Martin et al., 2013).

    Safety And Hazards



    • There are no specific hazards associated with 3-Methoxybutyl Thioglycolate reported in the available safety data sheets.

    • However, always handle chemicals with care and follow proper safety protocols.




  • Future Directions



    • Further research could explore its applications in organic synthesis, potential biological activities, and optimization of its synthesis.




    Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊


    properties

    IUPAC Name

    3-methoxybutyl 2-sulfanylacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FVOSQWCSFOEXOP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCOC(=O)CS)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H14O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90475526
    Record name 3-Methoxybutyl Thioglycolate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90475526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Methoxybutyl Thioglycolate

    CAS RN

    27431-39-6
    Record name 3-Methoxybutyl Thioglycolate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90475526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Methoxybutyl Thioglycolate
    Reactant of Route 2
    Reactant of Route 2
    3-Methoxybutyl Thioglycolate
    Reactant of Route 3
    Reactant of Route 3
    3-Methoxybutyl Thioglycolate
    Reactant of Route 4
    Reactant of Route 4
    3-Methoxybutyl Thioglycolate
    Reactant of Route 5
    Reactant of Route 5
    3-Methoxybutyl Thioglycolate
    Reactant of Route 6
    Reactant of Route 6
    3-Methoxybutyl Thioglycolate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.